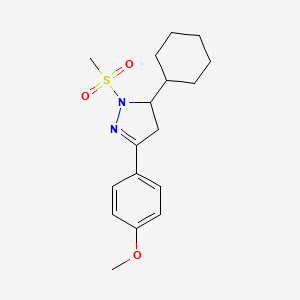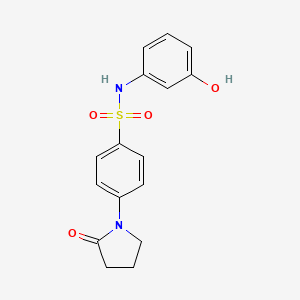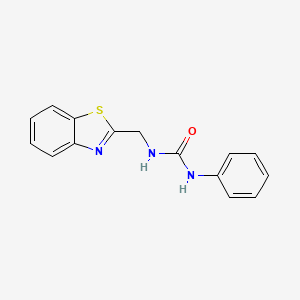
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea (CFM-2) is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CFM-2 is a member of the urea class of compounds and is structurally similar to other compounds that have been used in the treatment of various diseases.
作用机制
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea acts as a competitive inhibitor of FAAH. It binds to the active site of the enzyme, preventing it from breaking down endocannabinoids. This results in increased levels of endocannabinoids, which can then bind to cannabinoid receptors in the body and produce a variety of effects.
Biochemical and Physiological Effects:
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce pain, inflammation, and anxiety. It has also been shown to have potential benefits for the treatment of conditions such as epilepsy, depression, and addiction.
实验室实验的优点和局限性
One advantage of 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea is its specificity for FAAH. It does not affect other enzymes or receptors in the body, which reduces the risk of side effects. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea. One area of interest is its potential use in the treatment of chronic pain. Another area of research is focused on its potential use in the treatment of addiction, particularly for opioid addiction. Additionally, there is interest in developing more potent and selective FAAH inhibitors based on the structure of 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea.
In conclusion, 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea is a synthetic compound that has shown potential for a variety of therapeutic applications. Its ability to inhibit FAAH and increase endocannabinoid levels has been the focus of much research in recent years. While there are limitations to its use in lab experiments, there are several potential future directions for research on 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea.
合成方法
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea is synthesized through a multi-step process that involves the reaction of 2-fluoroaniline with cyclopropyl isocyanate to form 1-(2-fluorophenyl)-3-cyclopropylurea. The resulting compound is then treated with methyl isocyanate to form 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea.
科学研究应用
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are natural compounds that play a role in pain management, mood regulation, and inflammation. Inhibition of FAAH has been shown to increase the levels of endocannabinoids, which may have therapeutic benefits for a variety of conditions.
属性
IUPAC Name |
1-(1-cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-9(10-7-8-10)16(2)13(17)15-12-6-4-3-5-11(12)14/h3-6,9-10H,7-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTDCPFHRBVPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methylphenyl)-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-2-carboxamide](/img/structure/B7467896.png)
![2-(4-cyanophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7467907.png)
![N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7467911.png)




![1-[4-Methoxy-3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone](/img/structure/B7467950.png)
![3-[[5-(4-Tert-butylphenyl)-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7467958.png)

![N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7467970.png)
![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7467981.png)

![3-[2-Hydroxy-3-(2-methoxy-4-prop-2-enylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7467995.png)